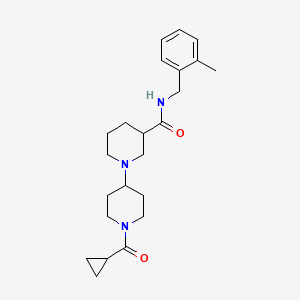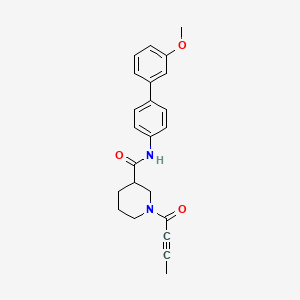![molecular formula C22H23NO3S B5973870 N-[4-(benzyloxy)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5973870.png)
N-[4-(benzyloxy)phenyl]-2,4,6-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(benzyloxy)phenyl]-2,4,6-trimethylbenzenesulfonamide, also known as BTPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. BTPS is a sulfonamide derivative that has been synthesized through a variety of methods, each with its own advantages and limitations.
Wirkmechanismus
N-[4-(benzyloxy)phenyl]-2,4,6-trimethylbenzenesulfonamide has been shown to selectively bind to carbonic anhydrase IX, inhibiting its activity and leading to a decrease in tumor growth. This compound has also been shown to interact with NO, leading to a change in its fluorescence properties. The mechanism of action of this compound in other applications is still being studied.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in vitro and in vivo, making it a potentially valuable tool for scientific research. This compound has been shown to selectively inhibit carbonic anhydrase IX, leading to a decrease in tumor growth. This compound has also been shown to interact with NO, leading to a change in its fluorescence properties. The biochemical and physiological effects of this compound in other applications are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(benzyloxy)phenyl]-2,4,6-trimethylbenzenesulfonamide has several advantages for use in scientific research, including its high purity and selectivity for carbonic anhydrase IX and NO. This compound has also been shown to have minimal toxicity in vitro and in vivo. However, this compound has limitations, including its limited solubility in aqueous solutions and its potential for non-specific binding to other proteins.
Zukünftige Richtungen
There are several future directions for the use of N-[4-(benzyloxy)phenyl]-2,4,6-trimethylbenzenesulfonamide in scientific research. One potential application is as a fluorescent probe for the detection of NO in biological systems. Another potential application is as a selective inhibitor of carbonic anhydrase IX, leading to a decrease in tumor growth. Additionally, this compound could be used as a tool for studying the mechanism of action of various drugs and enzymes. Further studies are needed to fully understand the potential applications of this compound in scientific research.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized through a variety of methods, and has been shown to have several advantages and limitations for use in lab experiments. This compound has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of NO in biological systems and as a selective inhibitor of carbonic anhydrase IX. Further studies are needed to fully understand the potential applications of this compound in scientific research.
Synthesemethoden
N-[4-(benzyloxy)phenyl]-2,4,6-trimethylbenzenesulfonamide can be synthesized through a variety of methods, including the reaction of 4-(benzyloxy)aniline with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base, or the reaction of 4-(benzyloxy)aniline with 2,4,6-trimethylbenzenesulfonyl isocyanate. These methods have been used successfully to produce this compound with high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-[4-(benzyloxy)phenyl]-2,4,6-trimethylbenzenesulfonamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of nitric oxide (NO) in biological systems. This compound has also been used as a selective inhibitor of carbonic anhydrase IX, a tumor-associated enzyme that is overexpressed in many solid tumors. Additionally, this compound has been used as a tool for studying the mechanism of action of various drugs and enzymes.
Eigenschaften
IUPAC Name |
2,4,6-trimethyl-N-(4-phenylmethoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3S/c1-16-13-17(2)22(18(3)14-16)27(24,25)23-20-9-11-21(12-10-20)26-15-19-7-5-4-6-8-19/h4-14,23H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGAFDQFAQGLRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-(2-phenylethyl)acetamide](/img/structure/B5973800.png)
![6-amino-4-(2-chloro-6-fluorophenyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5973802.png)
![5-amino-3-(butylthio)[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B5973810.png)
![3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B5973816.png)
![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-[3-(4-pyridinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5973824.png)
methanone](/img/structure/B5973838.png)
![N-[(1S)-2-amino-1-methyl-2-oxoethyl]-2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5973840.png)
![4-[2-(2-methylphenoxy)propanoyl]morpholine](/img/structure/B5973847.png)

![3-[1-(1H-indol-3-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5973856.png)
![2-(4-methoxyphenyl)-3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5973857.png)
![2-(4-methyl-1,2,5-oxadiazol-3-yl)-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}acetamide](/img/structure/B5973865.png)
![2-chloro-N-({1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5973882.png)
